molecular formula C11H10BrNO3 B11789846 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole

3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole

Katalognummer: B11789846
Molekulargewicht: 284.11 g/mol
InChI-Schlüssel: IAKDMCWSHFHTOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methoxyphenoxy group at the 5th position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which is catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the reaction of α,β-acetylenic oximes with gold (III) chloride, leading to the formation of substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

In industrial settings, the production of isoxazoles, including this compound, often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ microwave-assisted reactions or solid-phase synthesis techniques to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted isoxazoles with different functional groups.

    Oxidation Reactions: Formation of isoxazole oxides.

    Reduction Reactions: Formation of isoxazole amines.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 5-Bromo-3-methylbenzo[c]isoxazole

Uniqueness

3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H10BrNO3

Molekulargewicht

284.11 g/mol

IUPAC-Name

3-bromo-5-[(3-methoxyphenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C11H10BrNO3/c1-14-8-3-2-4-9(5-8)15-7-10-6-11(12)13-16-10/h2-6H,7H2,1H3

InChI-Schlüssel

IAKDMCWSHFHTOK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)OCC2=CC(=NO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.